2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Vue d'ensemble

Description

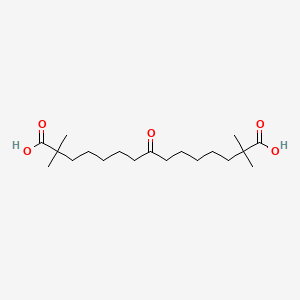

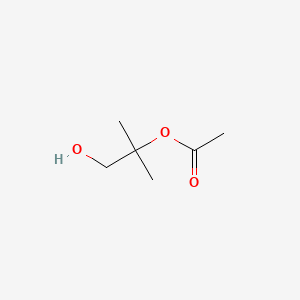

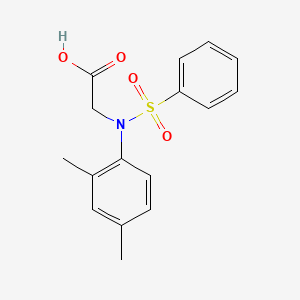

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque est un composé cétonique de formule moléculaire C19H34O5 et de masse moléculaire 342,47 g/mol . Il se présente sous la forme d'un solide blanc à blanc cassé et est principalement utilisé dans la recherche scientifique, en particulier dans l'étude des maladies cardiovasculaires, des dyslipidémies, des dysprotéinémies et des troubles du métabolisme du glucose .

Applications De Recherche Scientifique

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is widely used in scientific research due to its biological activity. It is particularly valuable in the study of:

Cardiovascular Diseases: It helps in understanding the mechanisms and potential treatments for heart-related conditions.

Dyslipidemias: Research on lipid metabolism disorders benefits from this compound.

Dysproteinemias: It aids in studying abnormal protein levels in the blood.

Glucose Metabolism Disorders: It is used to investigate disorders related to glucose metabolism, such as diabetes.

Mécanisme D'action

Target of Action

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound It’s known to be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .

Mode of Action

It’s known that it can favorably alter lipid disorders in relation to obesity , which suggests it may interact with lipid metabolism pathways.

Result of Action

It’s known to be used in the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders , suggesting it may have effects on these conditions.

Analyse Biochimique

Biochemical Properties

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Méthodes De Préparation

La synthèse de l'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque implique plusieurs étapes :

Réaction de substitution : L'isobutyronitrile et le butane dihalogéné-1,4 sont utilisés comme matières premières pour obtenir du 2,2-diméthyl-6-halogénohexanenitrile.

Substitution, hydrolyse, acidification et décarboxylation supplémentaires : Le 2,2-diméthyl-6-halogénohexanenitrile subit ces réactions avec de l'acétone substituée en 1,3-diP (où P est COOR, CN ou CONH2) pour donner de l'acide 8-oxo-2,2,14,14-tétraméthylpentadecanedioïque.

Réaction de réduction : L'acide 8-oxo-2,2,14,14-tétraméthylpentadecanedioïque est réduit à l'aide d'un agent réducteur au bore, suivi d'une hydrolyse et d'une acidification pour obtenir le produit cible.

Analyse Des Réactions Chimiques

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque subit diverses réactions chimiques :

Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs au bore pour donner des dérivés alcooliques.

Substitution : Il peut subir des réactions de substitution, en particulier avec les composés halogénés.

Les réactifs couramment utilisés dans ces réactions comprennent le DMSO, le PEG300, le Tween-80 et les solutions salines . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque est largement utilisé dans la recherche scientifique en raison de son activité biologique. Il est particulièrement précieux dans l'étude de :

Maladies cardiovasculaires : Il aide à comprendre les mécanismes et les traitements potentiels des affections cardiaques.

Dyslipidémies : La recherche sur les troubles du métabolisme des lipides tire profit de ce composé.

Dysprotéinémies : Il aide à étudier les niveaux anormaux de protéines dans le sang.

Troubles du métabolisme du glucose : Il est utilisé pour étudier les troubles liés au métabolisme du glucose, comme le diabète.

5. Mécanisme d'action

Le composé exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans la santé cardiovasculaire, le métabolisme des lipides et la régulation du glucose. Le mécanisme exact implique la modulation des activités enzymatiques et des interactions réceptorielles qui influencent ces processus biologiques .

Comparaison Avec Des Composés Similaires

L'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque est unique en raison de sa structure spécifique et de son activité biologique. Les composés similaires comprennent :

Diester d'acide 2,2,14,14-tétraméthyl-8-oxopentadécanedioïque : Ce dérivé ester a des applications similaires mais diffère par ses propriétés chimiques et sa solubilité.

Acide 8-hydroxy-2,2,14,14-tétraméthylpentadecanedioïque : Ce dérivé hydroxylé est utilisé dans des domaines de recherche similaires, mais présente une réactivité et des effets biologiques différents.

Ces composés présentent des similitudes structurelles, mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques.

Propriétés

IUPAC Name |

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVXRVOYVVPVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413624-71-2 | |

| Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)